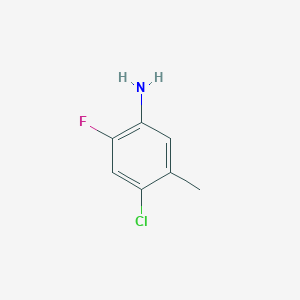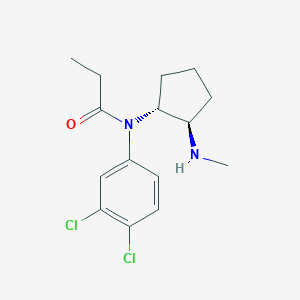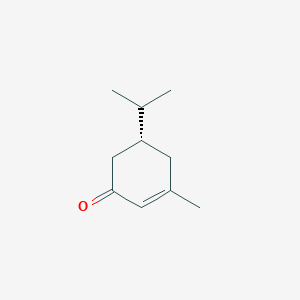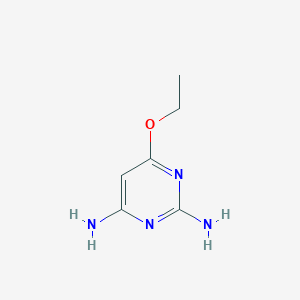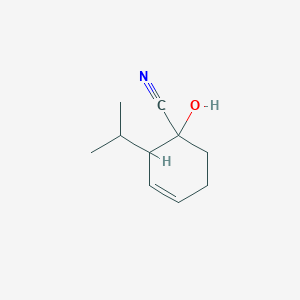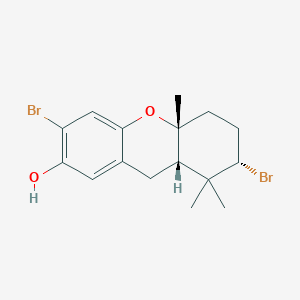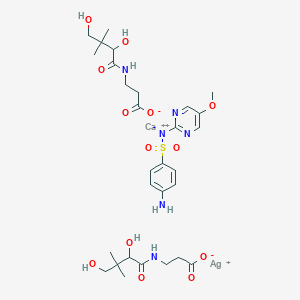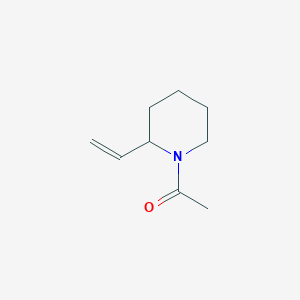
Piperidine, 1-acetyl-2-ethenyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethenylpiperidin-1-yl)ethanone is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with an ethenyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethenylpiperidin-1-yl)ethanone typically involves the reaction of piperidine with ethenyl-containing reagents under controlled conditions. One common method involves the alkylation of piperidine with ethenyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 1-(2-Ethenylpiperidin-1-yl)ethanone may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as palladium-catalyzed coupling reactions, can also be employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, including distillation and chromatography, ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethenylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the ethanone moiety to an alcohol.
Substitution: The ethenyl group can participate in substitution reactions with nucleophiles, leading to the formation of substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(2-Ethenylpiperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of piperidine-based enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Medicine: Research into the pharmacological properties of piperidine derivatives includes their potential use as analgesics, antipsychotics, and anti-inflammatory agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Ethenylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The ethenyl group may enhance the compound’s reactivity and binding affinity, contributing to its overall efficacy.
Comparison with Similar Compounds
1-Phenyl-2-(piperidin-1-yl)ethanone: This compound features a phenyl group instead of an ethenyl group, resulting in different chemical properties and applications.
2-Chloro-1-(2-ethenylpiperidin-1-yl)ethanone:
Uniqueness: 1-(2-Ethenylpiperidin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethenyl group enhances its reactivity in various chemical reactions, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
1-(2-ethenylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-3-9-6-4-5-7-10(9)8(2)11/h3,9H,1,4-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERRQUBTXDYAFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
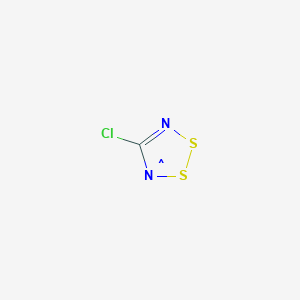
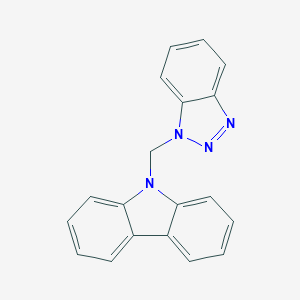
![2-Cyclohexen-1-one,3-[(2-methyl-2-propenyl)oxy]-(9CI)](/img/structure/B38562.png)

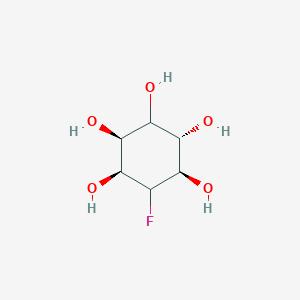
![2-Methyl-3,3a,6,6a-tetrahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde](/img/structure/B38570.png)
